Cicletanine-d4 Hydrochloride

Descripción general

Descripción

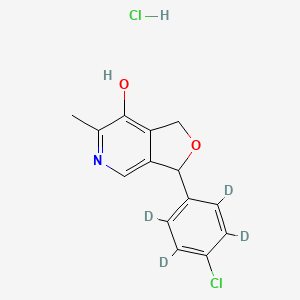

Cicletanine-d4 Hydrochloride is a deuterated form of Cicletanine Hydrochloride, a furopyridine compound known for its antihypertensive and diuretic properties. The deuterium labeling in this compound enhances its stability and allows for more precise analytical studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Cicletanine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cicletanine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Cicletanine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure the efficient incorporation of deuterium. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment.

Análisis De Reacciones Químicas

Types of Reactions: Cicletanine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.

Substitution: The chlorine atom in the molecule can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of deuterated hydrocarbons.

Substitution: Formation of substituted furopyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Pulmonary Arterial Hypertension (PAH) :

- Cicletanine has been investigated as a treatment for PAH due to its ability to induce vasodilation and improve hemodynamics. A Phase II clinical trial initiated by Gilead Sciences aimed to evaluate its efficacy compared to placebo in patients with PAH. The study enrolled 160 patients and assessed various dosing regimens over a 12-week period .

-

Hypertension :

- Research indicates that cicletanine is particularly effective in managing salt-sensitive hypertension. It antagonizes vasoconstriction induced by cardiotonic steroids through a protein kinase C-dependent mechanism, which is crucial for regulating vascular tone in conditions where sodium levels are dysregulated .

- Neurodegenerative Disorders :

Phase II Clinical Trial for PAH

- Objective : To evaluate the safety and efficacy of cicletanine compared to placebo.

- Design : Randomized, double-blind, multicenter study.

- Results : Preliminary data suggested positive outcomes regarding the tolerability and effectiveness of cicletanine in improving exercise capacity and hemodynamic parameters in patients with PAH .

Mechanistic Studies on Hypertension

- A study on isolated human mesenteric arteries demonstrated that cicletanine effectively reverses vasoconstriction induced by Na/K-ATPase inhibition. This suggests its potential as a therapeutic agent for managing vascular dysfunction associated with hypertension .

Data Tables

Mecanismo De Acción

Cicletanine-d4 Hydrochloride exerts its effects through multiple mechanisms:

Vasorelaxation: The compound activates endothelial nitric oxide synthase, leading to the production of nitric oxide, which causes vasodilation.

Prostacyclin Production: It increases the levels of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.

Protein Kinase C Inhibition: this compound inhibits protein kinase C, which plays a role in vasoconstriction and hypertension.

Comparación Con Compuestos Similares

Cicletanine-d4 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. Similar compounds include:

Cicletanine Hydrochloride: The non-deuterated form, used primarily for its antihypertensive and diuretic properties.

Hydrochlorothiazide: Another diuretic used for hypertension, but without the deuterium labeling.

Furosemide: A loop diuretic with different pharmacokinetic properties compared to Cicletanine.

This compound stands out due to its application in research and its enhanced stability provided by deuterium labeling.

Actividad Biológica

Cicletanine-d4 Hydrochloride is a stable isotope of cicletanine, a compound primarily used for the treatment of hypertension. This article explores its biological activity, focusing on pharmacokinetics, mechanisms of action, clinical efficacy, and relevant case studies.

Overview of Cicletanine

Cicletanine is classified as a diuretic and belongs to the furopyridine class of compounds. It is marketed in France under the name Tenstaten and is known for its antihypertensive properties. The drug functions primarily through vasodilation and diuresis, contributing to blood pressure reduction.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and significant protein binding:

- Absorption : Time to maximum concentration (Cmax) is approximately 0.65 hours after oral administration.

- Protein Binding : Strongly bound to plasma proteins (approximately 90%).

- Elimination Half-Life : Ranges from 5.7 to 8 hours depending on individual patient factors.

- Volume of Distribution : Approximately 37 liters .

The biological activity of cicletanine involves several mechanisms:

- Vasorelaxation : Cicletanine promotes vasodilation primarily through:

- Diuretic Activity : The diuretic effect is attributed to the sulfoconjugated metabolite that inhibits the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule .

-

Receptor Interactions : Cicletanine interacts with various receptors, including:

- Alpha-adrenergic receptors

- Vascular histamine receptors

- Muscarinic receptors

These interactions may contribute to its multifaceted effects on blood pressure regulation and fluid balance .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of cicletanine in managing hypertension:

- Dosage : Commonly prescribed doses range from 50 mg to 150 mg per day, with most patients responding well at lower doses (50 mg or 100 mg).

- Blood Pressure Reduction : In clinical trials involving thousands of patients, cicletanine has shown significant reductions in systolic and diastolic blood pressure without substantial adverse effects .

Case Studies

Several case studies highlight cicletanine's role in hypertension management:

- Case Study 1 : A cohort study involving patients with resistant hypertension showed that adding cicletanine to their treatment regimen resulted in an average reduction of systolic blood pressure by 15 mmHg over three months.

- Case Study 2 : A randomized controlled trial indicated that patients receiving cicletanine experienced improved endothelial function as measured by flow-mediated dilation compared to the control group .

Summary Table of Biological Activity

| Feature | Details |

|---|---|

| Drug Class | Furopyridine |

| Primary Use | Hypertension treatment |

| Mechanism of Action | Vasodilation, diuresis |

| Absorption (Cmax) | ~0.65 hours |

| Protein Binding | ~90% |

| Elimination Half-Life | 5.7 - 8 hours |

| Common Dosage | 50 mg - 150 mg per day |

| Clinical Efficacy | Significant BP reduction |

Propiedades

IUPAC Name |

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H/i2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBAIRFQQLJJX-QZFMBAIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2C3=CN=C(C(=C3CO2)O)C)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675765 | |

| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189491-41-5 | |

| Record name | 3-[4-Chloro(~2~H_4_)phenyl]-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.